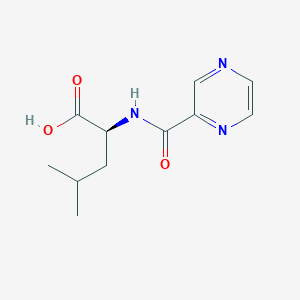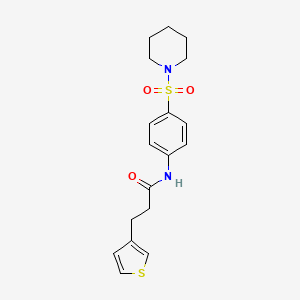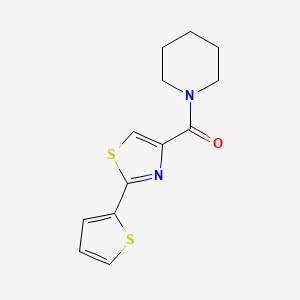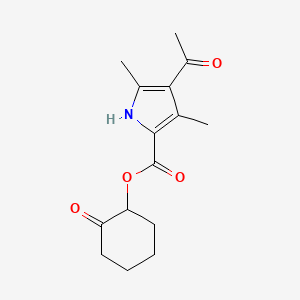![molecular formula C13H18N2O2 B7536636 4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione, commonly known as CTDP, is a cyclic peptide that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure and properties of CTDP make it an attractive target for drug development.
作用機序
The mechanism of action of CTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. CTDP has been shown to activate the p38 MAPK signaling pathway, which plays a critical role in regulating cell proliferation and apoptosis. In addition, CTDP has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is overactivated in many cancers and plays a key role in promoting cell survival and proliferation.
Biochemical and Physiological Effects:
CTDP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of oxidative stress and inflammation, and improvement of cardiac function. CTDP has also been shown to modulate various signaling pathways involved in cell growth, survival, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using CTDP in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes CTDP a potentially safer and more effective alternative to traditional chemotherapy drugs, which often have significant side effects. However, one of the limitations of using CTDP in lab experiments is its limited solubility, which can make it difficult to administer and study.
将来の方向性
There are several potential future directions for research on CTDP. One area of interest is the development of CTDP-based drug delivery systems, which could improve the solubility and bioavailability of CTDP and enhance its therapeutic efficacy. Another area of interest is the identification of novel CTDP analogs with improved pharmacological properties. Finally, further studies are needed to elucidate the mechanism of action of CTDP and its potential therapeutic applications in various diseases.
合成法
CTDP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the coupling of protected amino acids using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-diisopropylcarbodiimide/N-hydroxysuccinimide (DIC/HOSu) in the presence of a base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). The resulting peptide is then deprotected to yield CTDP.
科学的研究の応用
CTDP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CTDP has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, CTDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. CTDP has also been studied for its potential cardioprotective effects by reducing myocardial injury and improving cardiac function.
特性
IUPAC Name |
4-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-13(17)15(9-5-2-1-3-6-9)11-8-4-7-10(11)14-12/h9H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLDKNMOAJMTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(CCC3)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)



![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)


![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)

![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)